1-(1H-imidazol-5-yl)ethane-1,2-diol
Description
1-(1H-Imidazol-5-yl)ethane-1,2-diol is a heterocyclic compound featuring an imidazole ring (a five-membered aromatic ring with two nitrogen atoms) linked to an ethane-1,2-diol moiety. Such compounds are of interest in medicinal chemistry due to imidazole’s role in enzyme inhibition and antimicrobial activity .
Properties
CAS No. |
112241-18-6 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C5H8N2O2/c8-2-5(9)4-1-6-3-7-4/h1,3,5,8-9H,2H2,(H,6,7) |
InChI Key |
UPFSGNMBAPULTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylene oxide.
Reaction Conditions: The imidazole is reacted with ethylene oxide under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-(1H-imidazol-5-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to biologically active molecules makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1H-imidazol-5-yl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and metabolic pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro substituents (e.g., in Compounds 35 and 36) reduce electron density on the imidazole ring, enhancing electrophilic reactivity and antibacterial activity . In contrast, the absence of nitro groups in the target compound may favor nucleophilic interactions or reduce toxicity.
- Hydrophilicity: The vicinal diol in this compound increases water solubility compared to diacetate (Compound 36) or dione (Compound 10) derivatives .
- Steric Effects: Bulky substituents (e.g., bromophenyl in Compound 35) may hinder binding to biological targets compared to smaller groups like methyl .
Table 3: Functional Comparisons
Key Insights:
- Antioxidant Potential: The diol group in this compound may mimic 2,4-furfurylidene-D-sorbitol’s radical scavenging mechanism, where vicinal hydroxyls donate electrons to neutralize radicals .
- Antimicrobial Limitations: Unlike nitroimidazole derivatives (e.g., Compound 35), the absence of a nitro group in the target compound likely reduces efficacy against anaerobic pathogens .
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